N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide
Description
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both spiro and oxolane rings in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-3-20-12-9-11(15(12)5-4-7-21-15)16-13(17)14(18-2)6-8-19-10-14/h11-12H,3-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPICRYADUQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCO2)NC(=O)C3(CCOC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 3-ethoxy-5-oxaspiro[3.4]octan-1-one.
Introduction of the Oxolane Ring:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is explored for its potential use as an intermediate in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency . Additionally, the oxolane ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-5-oxaspiro[3.4]octan-1-amine
- N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide
- N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide
Uniqueness
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide stands out due to its combination of spirocyclic and oxolane rings, which confer unique chemical properties and reactivity. This dual-ring structure is less common among similar compounds, making it a valuable candidate for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
